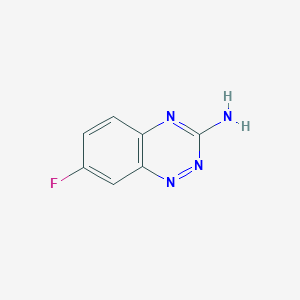
2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide is a chemical compound with the molecular formula C₉H₈Cl₂N₂O₃ and a molecular weight of 263.08 g/mol . It is an acetamide derivative characterized by the presence of two chlorine atoms, a methyl group, and a nitrophenyl group. This compound is known for its applications in various scientific fields, including chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with N-methyl-4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an alkyl group forms an alkyl derivative.
Reduction: Reduction of the nitro group results in the formation of an amine derivative.
Aplicaciones Científicas De Investigación
2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
- N-(4,5-Dichloro-2-nitrophenyl)acetamide
- Chloramphenicol
Uniqueness
2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dichloro and nitrophenyl groups makes it a versatile compound for various applications .
Propiedades
Número CAS |
78466-25-8 |
|---|---|
Fórmula molecular |
C9H8Cl2N2O3 |
Peso molecular |
263.07 g/mol |
Nombre IUPAC |
2,2-dichloro-N-methyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-12(9(14)8(10)11)6-2-4-7(5-3-6)13(15)16/h2-5,8H,1H3 |
Clave InChI |
QDWACLYGJGBTIO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester](/img/structure/B13411308.png)


![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)






![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)

